molecular formula C13H16N2O2 B2626258 2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide CAS No. 2361638-60-8

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide

Cat. No. B2626258
CAS RN: 2361638-60-8
M. Wt: 232.283
InChI Key: NPAPGTFMSWOOLE-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide, also known as MPPP, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a synthetic analog of the naturally occurring opioid peptide, beta-endorphin, and has been found to have potent analgesic properties.

Scientific Research Applications

Analytical Chemistry Applications

A method involving electrospray ionization mass spectrometry (ESI-MS) combined with Soxhlet apparatus was reported for the detection of flutamide (a closely related compound, with anti-androgenic activity used in prostate cancer treatment) in pharmaceutical forms. The propanamide moiety plays a crucial role in structure elucidation, with diagnostic ions producing fingerprint maps for identifying flutamide in unknown samples, potentially aiding in metabolite studies of the drug (Khan et al., 2015).

Anticancer Activity

A series of derivatives based on the Michael reaction of acrylic acid with parent substrates exhibited significant anticancer activity. These compounds were tested against human HCT-116 and MCF-7 cell lines, demonstrating promising IC50 values. The quinoxaline ring, bearing a peptidomimetic side chain, was identified as a suitable scaffold for anticancer activity, highlighting the potential of propanamide derivatives in cancer research (El Rayes et al., 2019).

Molecular Imaging

Propanamide derivatives were synthesized and evaluated as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging. These derivatives, labeled with carbon-11, were developed for positron emission tomography (PET) imaging, showcasing the utility of propanamide derivatives in developing diagnostic tools for cancer detection (Gao et al., 2011).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) were studied in rats, providing insights into the compound's absorption, clearance, distribution, and extensive metabolism. This research sheds light on the desirable pharmacokinetic characteristics of propanamide derivatives for preclinical studies, contributing to the understanding of SARMs' behavior in biological systems (Wu et al., 2006).

Quantum Chemical Studies

Quantum chemical studies on bicalutamide, another related compound used in treating prostate cancer, were conducted to understand its steric energy and most energetically favorable conformation. These studies contribute to the molecular design and optimization of anti-androgen drugs, providing a basis for developing more effective therapeutic agents (Otuokere & Amaku, 2015).

properties

IUPAC Name

2-methyl-N-phenyl-2-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-11(16)15-13(2,3)12(17)14-10-8-6-5-7-9-10/h4-9H,1H2,2-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAPGTFMSWOOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide

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